3-(3-fluoro-4-methylphenyl)-1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]propan-1-one
Description
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c1-16-7-8-17(11-22(16)24)9-10-23(28)27-14-18-5-3-4-6-20(18)21(15-27)19-12-25-26(2)13-19/h3-8,11-13,21H,9-10,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAAUAJKGOKQMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a family of fluorinated heterocyclic molecules with tetrahydroisoquinoline or pyrazole cores. Below is a comparative analysis with structurally related compounds from patent literature and experimental studies:
Key Findings from Comparative Studies
Structural Flexibility vs. Rigidity: The target compound’s propan-1-one linker provides conformational flexibility, which may enhance binding to flexible protein pockets. In contrast, chromenone-containing analogues (e.g., Example 84 ) exhibit rigidity, favoring interactions with well-defined binding sites.
Substituent Effects on Physicochemical Properties: Fluorine atoms in the target compound and its analogues improve metabolic stability and modulate logP values.
NMR Spectral Comparisons :
- NMR studies of analogous compounds (e.g., rapamycin derivatives ) reveal that substituents in regions analogous to the target’s pyrazole and fluorophenyl groups cause distinct chemical shifts in protons near electronegative atoms (e.g., δ 7.2–7.8 ppm for aromatic protons). This suggests that the target compound’s fluorine and methyl groups would similarly perturb local electronic environments, affecting binding interactions .
Thermal Stability: The target compound’s lack of a high-melting chromenone or pyrazolo-pyrimidine core (cf. Examples 76 and 84 ) may result in a lower melting point, implying differences in crystallinity and formulation requirements.
Computational Predictions: Using tools like Multiwfn , electron localization function (ELF) analysis predicts that the tetrahydroisoquinoline core in the target compound exhibits electron-rich regions suitable for cation-π interactions, a feature less pronounced in pyrazolo-pyrimidine analogues.
Notes
- Data Limitations : Direct experimental data (e.g., melting points, binding affinities) for the target compound are absent in the provided evidence. Comparisons are inferred from structural analogues and computational modeling.
- Lumping Strategy Relevance: As per , compounds with similar fluorinated and heterocyclic motifs (e.g., pyrazole, tetrahydroisoquinoline) may undergo analogous metabolic pathways, justifying their grouping for property prediction.
- Synthetic Challenges : The target compound’s synthesis likely requires palladium-catalyzed cross-coupling for pyrazole incorporation, analogous to methods in Examples 76 and 84 .
Q & A
Q. What synthetic strategies and analytical techniques are recommended for preparing and confirming the purity of this compound?
The synthesis typically involves multi-step reactions, including condensation of the tetrahydroisoquinoline core with the pyrazole moiety and subsequent functionalization. Key steps may require temperature-controlled environments (e.g., reflux in anhydrous solvents like DMF or THF) and catalysts (e.g., palladium for cross-coupling reactions). Purity is confirmed via Nuclear Magnetic Resonance (NMR) for structural elucidation and High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment. For example, - and -NMR can verify substituent positions, while HPLC (≥95% purity) ensures batch consistency .
Q. How can researchers determine the crystallographic structure of this compound, and what software tools are essential for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural determination. Data collection involves a diffractometer (e.g., Bruker D8 Venture), followed by refinement using SHELXL for small-molecule structures. Key parameters include bond lengths, angles, and displacement factors. SHELXL’s robust algorithms handle twinning and high-resolution data, while Olex2 or Mercury visualize the final structure .
Advanced Research Questions
Q. How can computational methods like wavefunction analysis elucidate the electronic properties of this compound?
Multiwfn , a multifunctional wavefunction analyzer, calculates electrostatic potential (ESP), electron localization function (ELF), and Fukui indices to predict reactivity. For example:
- ESP maps identify nucleophilic/electrophilic sites (e.g., fluorine atoms as electron-withdrawing groups).
- Natural Bond Orbital (NBO) analysis quantifies hyperconjugation effects (e.g., stabilization from the pyrazole ring’s lone pairs).
These tools require optimized geometries (via DFT at B3LYP/6-311+G(d,p)) and .wfn files from Gaussian .
Q. How should researchers address contradictions in pharmacological activity data across different assays?
Contradictions may arise from assay conditions (e.g., pH, solvent) or target selectivity. Mitigation strategies include:
- Dose-response curves to confirm potency (IC/EC).
- Kinetic solubility assays (e.g., PBS vs. DMSO) to rule out aggregation artifacts.
- Off-target profiling (e.g., kinase panels) to assess specificity. Cross-validation with orthogonal assays (e.g., SPR vs. fluorescence polarization) is critical .
Q. What experimental design principles optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
Use Design of Experiments (DoE) to vary substituents systematically. For example:
- Central composite design to explore steric (e.g., methyl vs. trifluoromethyl) and electronic (e.g., fluoro vs. methoxy) effects.
- Response Surface Methodology (RSM) models yield as a function of temperature, solvent polarity, and catalyst loading.
Statistical tools like JMP or Minitab analyze interactions between variables .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
